molecular formula C13H19NO2 B313992 N-butyl-2-(4-methylphenoxy)acetamide

N-butyl-2-(4-methylphenoxy)acetamide

Cat. No.: B313992
M. Wt: 221.29 g/mol
InChI Key: JQOZNKSBBZCZHX-UHFFFAOYSA-N
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Description

N-butyl-2-(4-methylphenoxy)acetamide is an acetamide derivative characterized by a phenoxyacetamide backbone substituted with a 4-methylphenyl group and an N-butyl chain. These methods typically yield white crystalline solids with moderate-to-high purity (e.g., 82% yield for compound 30) and melting points ranging from 73–84°C .

The compound’s applications are inferred from analogs: similar phenoxyacetamides are explored as flavoring agents (e.g., cooling sensates) or bioactive molecules (e.g., enzyme inhibitors) .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-butyl-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C13H19NO2/c1-3-4-9-14-13(15)10-16-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,14,15)

InChI Key

JQOZNKSBBZCZHX-UHFFFAOYSA-N

SMILES

CCCCNC(=O)COC1=CC=C(C=C1)C

Canonical SMILES

CCCCNC(=O)COC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Table 2: Functional and Regulatory Profiles

Compound Name Key Functional Properties Regulatory Status Biological Activity Reference
FL-no: 16.133 Cooling sensation (organoleptic) GRAS (FEMA 4809), JECFA-approved Non-genotoxic, Class III TTC*
N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide (15 ) Hydrophobic interaction with 17β-HSD2 Preclinical research Moderate enzyme inhibition
N-butyl-2-(5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yloxy)acetamide (4a ) Antioxidant/pharmacological potential Experimental Not reported

Key Observations :

  • Flavoring vs.
Physicochemical Property Comparisons

Table 3: Physicochemical Data

Compound Name logP Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Reference
N-butyl-2-[4-(but-2-ynoyl)piperazin-1-yl]acetamide 1.24 265.35 1 / 5
FL-no: 16.133 Not reported 341.43 2 / 5
N-butyl-2-(4-Oxochroman-3-yl)acetamide (3al ) Not reported 261.34 1 / 3

Key Observations :

  • Lipophilicity : N-butyl chains increase logP values (e.g., 1.24 for piperazinyl analog ), enhancing membrane permeability for bioactive compounds.

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